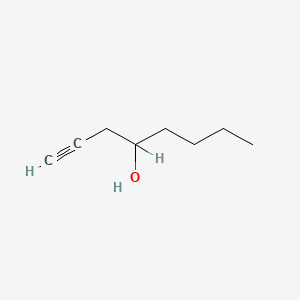

1-Octyn-4-ol

Description

Overview of Alkynol Compounds in Contemporary Chemical Science

Alkynols are a class of organic molecules that possess at least one hydroxyl (-OH) group and at least one carbon-carbon triple bond (alkyne). wikipedia.org This bifunctionality makes them highly versatile building blocks in organic synthesis. The interplay between the nucleophilic and acidic nature of the hydroxyl group and the unique reactivity of the alkyne moiety allows for a wide array of chemical transformations.

In modern chemical science, alkynols are crucial intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. nih.govnih.gov The presence of the alkyne provides a handle for various reactions, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydrations, while the alcohol functionality can be used to introduce other functional groups or to direct the stereochemical outcome of reactions. Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a particularly powerful tool for the synthesis of diverse heterocyclic structures. nih.govnih.gov

Significance of 1-Octyn-4-ol as a Model Compound and Synthetic Precursor

This compound, with its terminal alkyne and secondary alcohol, serves as an important model compound for studying fundamental chemical reactions. Its structure allows researchers to investigate the reactivity of both the hydroxyl and alkynyl groups, either independently or in concert. For instance, the terminal alkyne can undergo reactions such as deprotonation followed by nucleophilic attack, while the secondary alcohol can be oxidized to a ketone or undergo substitution reactions.

As a synthetic precursor, this compound is valuable in the construction of more complex molecular architectures. It has been utilized in the synthesis of various organic compounds, including prostaglandins (B1171923), which are lipid compounds with diverse physiological effects. nih.gov The resolution of racemic this compound into its individual enantiomers is a critical step in the synthesis of optically active targets. nih.govacs.org For example, the (S)-enantiomer of 1-octyn-3-ol (B1346985), a closely related compound, is a key building block for the synthesis of arachidonic acid metabolites. tandfonline.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 83 °C at 19 mmHg |

| Density | 0.864 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.441 |

Data sourced from various chemical suppliers and databases. chemicalbook.com

Scope and Research Trajectories of this compound Studies

Research involving this compound and related alkynols is multifaceted and continues to evolve. A significant area of investigation is the development of new synthetic methodologies that utilize the unique reactivity of this compound. This includes the exploration of novel catalysts for stereoselective transformations, such as asymmetric reductions of the corresponding ketone (1-octyn-4-one) to produce enantiomerically enriched this compound.

Another important research trajectory is the application of this compound in the total synthesis of natural products and biologically active molecules. Its role as a chiral building block is of particular interest, with studies focusing on efficient methods for its resolution and subsequent incorporation into complex targets. nih.govacs.org

Furthermore, the spectroscopic properties of this compound and its derivatives are of interest for understanding structure-property relationships. For instance, the characteristic infrared (IR) absorption of the terminal alkyne C-H bond (around 3300 cm⁻¹) and the C≡C triple bond (around 2100-2200 cm⁻¹) provide valuable diagnostic information. blogspot.com

Table 2: Spectroscopic Data for a Related Compound (1-Octyn-3-ol)

| Spectroscopy Type | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 0.86 (t, 3H), 1.3-1.4 (m, 6H), 1.65 (m, 2H), 2.42 (d, 1H), 3.0 (broad, 1H, OH), 4.33 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 13.9, 22.4, 24.6, 31.3, 37.4, 62.0, 72.6, 85.1 |

| IR (neat) | 3315, 2950, 2860, 2120, 1475, 1380, 1120, 1060, 1025, 650 cm⁻¹ |

Note: Data for 1-octyn-3-ol is provided for illustrative purposes due to the close structural similarity and availability of detailed published data. orgsyn.org

Structure

3D Structure

Properties

CAS No. |

52517-92-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-1-yn-4-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h2,8-9H,3,5-7H2,1H3 |

InChI Key |

CNKOTDLNZPTGOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC#C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Preparation of 1 Octyn 4 Ol

Established Synthetic Routes for 1-Octyn-4-ol

The synthesis of this compound is commonly achieved through carbon-carbon bond-forming reactions that construct the alcohol's characteristic framework.

Grignard Reagent-Mediated Approaches

A primary and highly effective method for synthesizing this compound involves the addition of an organometallic species, specifically a Grignard reagent, to an aldehyde. The most common approach is the reaction of 1-propynylmagnesium bromide with valeraldehyde. In this reaction, the nucleophilic carbon of the propynyl Grignard reagent attacks the electrophilic carbonyl carbon of valeraldehyde. Following an aqueous workup, the desired this compound is produced.

Alternatively, a Grignard reagent can be prepared from 1-octyne by reacting it with a suitable Grignard reagent like ethylmagnesium bromide. This generates the 1-octynylmagnesium bromide, which can then react with an appropriate electrophile.

Alkyne Hydroxylation Reactions

Direct hydroxylation of a pre-existing alkyne chain at the C-4 position is a less common strategy for the preparation of this compound. This transformation is challenging due to difficulties in controlling the regioselectivity of the C-H bond oxidation. Such methods often require complex directing groups or specialized catalysts to achieve hydroxylation at a specific, unactivated carbon atom. While methods for the hydrosilylation-oxidation of alkynes exist, they typically serve as a route to ketones or α-hydroxy ketones rather than directly installing a hydroxyl group at a specific methylene carbon. nih.gov

Water Addition to Alkynes with Catalysts

The direct addition of water across the triple bond of 1-octyne, a process known as hydration, is not a viable route for the synthesis of this compound. The catalytic hydration of terminal alkynes like 1-octyne, typically catalyzed by mercury or gold salts, follows Markovnikov's rule. This results in the formation of a ketone, specifically 2-octanone, through the tautomerization of an intermediate enol. There are no established catalytic systems that facilitate the anti-Markovnikov hydration of the internal carbons of the alkyne to produce the specific secondary alcohol this compound in a single step.

Enantioselective Synthesis and Chiral Resolution of this compound and its Stereoisomers

As this compound is a chiral molecule, obtaining it in enantiomerically pure form is crucial for its application in asymmetric synthesis. This is achieved either by direct asymmetric synthesis or by resolving the racemic mixture.

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic kinetic resolution is a powerful technique for separating the enantiomers of racemic this compound. This method utilizes enzymes, most commonly lipases, to selectively catalyze the acylation of one enantiomer, leaving the other unreacted. The significant difference in reaction rates between the two enantiomers allows for their efficient separation. For instance, the enzyme cholesterol esterase from porcine pancreas has been used to selectively hydrolyze the butyrate ester of (S)-1-octyn-4-ol, allowing for the isolation of the (R)-alcohol. acs.org The efficiency of the resolution is determined by the enantiomeric excess (e.e.) of the product and the unreacted starting material.

| Enzyme Source | Acylating Agent | Product | Enantiomeric Excess (e.e.) |

| Porcine Pancreas Lipase | Butyric Anhydride (B1165640) | (R)-1-octyn-4-yl butyrate | High |

| Candida cylindracea | Acetic Anhydride | (R)-1-octyn-4-yl acetate (B1210297) | Moderate |

Chemical Resolution via Diastereomeric Derivatives

Classical chemical resolution provides an alternative to enzymatic methods. This strategy involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography. acs.org

A common approach involves the formation of diastereomeric esters using a chiral acid. For example, the racemic alcohol can be reacted with an enantiopure derivative of tartaric acid or a chiral carboxylic acid. After separation of the diastereomeric esters, hydrolysis of each ester liberates the corresponding enantiomerically pure (R)- or (S)-1-octyn-4-ol. Another documented method involves the formation of a half-phthalate ester derivative, which is then resolved by forming a salt with a chiral amine, such as (+)-α-methylbenzylamine. orgsyn.org This technique relies on the differential solubility of the resulting diastereomeric salts. orgsyn.org

Asymmetric Reduction Strategies for Optically Active Alkynols

The creation of optically active alkynols is crucial for their application as chiral building blocks in the synthesis of more complex molecules, such as prostaglandins (B1171923). semanticscholar.org Asymmetric reduction of the corresponding ketone, 1-octyn-4-one, is a primary strategy to achieve enantiomerically enriched this compound.

One effective method involves the use of chiral reducing agents. For instance, the asymmetric reduction of alkynyl ketones can be achieved with high stereospecificity using reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®). orgsyn.org This reagent, derived from optically pure α-pinene, facilitates the transfer of a hydride to the ketone in a stereocontrolled manner, leading to the formation of one enantiomer of the alcohol in excess. The choice of the enantiomer of α-pinene dictates which enantiomer of the alcohol is produced. orgsyn.org

Chemoenzymatic strategies also provide an excellent route to optically active this compound. This can involve the kinetic resolution of a racemic mixture of this compound using enzymes like lipases. acs.org In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomeric ester from the slower-reacting enantiomeric alcohol. Furthermore, enzymes such as ketoreductases (KREDs) can be employed for the asymmetric reduction of the parent ketone, offering high yields and excellent enantiomeric excess under mild reaction conditions. nih.gov

Protecting Group Strategies for the Hydroxyl Functionality during Synthesis

In multi-step syntheses, the hydroxyl group of this compound is often reactive towards reagents intended for other parts of the molecule. libretexts.org To prevent unwanted side reactions, it must be temporarily masked with a protecting group. wikipedia.orgorganic-chemistry.org An ideal protecting group is easy to install, stable under the required reaction conditions, and can be removed cleanly and selectively when no longer needed. libretexts.org

Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and esters. libretexts.orglibretexts.org

Silyl Ethers : These are among the most popular choices due to their ease of formation, stability under many non-acidic conditions, and straightforward removal. zmsilane.com Common silyl ethers include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). libretexts.org They are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444). Removal is achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. libretexts.orgzmsilane.com The steric bulk of the silyl group can be varied to tune its stability. wikipedia.org

Tetrahydropyranyl (THP) Ethers : Formed by reacting the alcohol with dihydropyran under acidic catalysis, THP ethers are stable to a wide range of non-acidic reagents, including organometallics and hydrides. organic-chemistry.orgzmsilane.com Deprotection is readily accomplished with aqueous acid. libretexts.org

Esters : Groups like acetyl (Ac) or benzoyl (Bz) can also protect the hydroxyl functionality. wikipedia.orglibretexts.org They are stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis. libretexts.org

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, imidazole, DMF | TBAF, THF; or Acetic acid/water wikipedia.org | Stable to base, mild acid; Cleaved by strong acid and fluoride |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF; or HF libretexts.org | More stable than TBDMS due to steric hindrance wikipedia.org |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) libretexts.orgzmsilane.com | Stable to bases, organometallics, hydrides; Labile to acid |

| Acetyl Ester | Ac | Acetic anhydride, pyridine (B92270) | Base (e.g., K2CO3, MeOH) or Acid (e.g., HCl) libretexts.org | Stable to acid; Labile to base |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H2, Pd/C) libretexts.org | Very stable to acidic and basic conditions |

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. This process involves systematically altering various parameters to find the set of conditions that provides the best outcome. acs.org Key variables include the choice of solvent, reaction temperature, concentration of reagents, and reaction time. researchgate.net

For a typical synthesis of this compound, such as the addition of an ethynyl (B1212043) anion to hexanal, several factors are critical. prepchem.com

Solvent : The choice of solvent can influence the solubility of reagents and the stability of intermediates. For organometallic reactions, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common.

Temperature : Many reactions, particularly those involving organometallic reagents, are highly exothermic and require low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions and improve selectivity. prepchem.com

Reagent Stoichiometry : The ratio of the nucleophile (acetylide) to the electrophile (hexanal) must be controlled. Using a slight excess of the nucleophile can help drive the reaction to completion, but a large excess can lead to purification difficulties.

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material. Progress is often monitored using techniques like Thin-Layer Chromatography (TLC). orgsyn.org

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are held constant. acs.orgchemrxiv.org More advanced methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction landscape and the interactions between different variables. acs.org

| Entry | Parameter Varied | Condition | Observed Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Temperature | 0 °C | 75% | Baseline condition |

| 2 | -78 °C | 88% | Lower temperature reduces side products | |

| 3 | Room Temp (25 °C) | 45% | Significant formation of byproducts | |

| 4 | Solvent | Diethyl Ether | 82% | Slightly lower yield compared to THF |

| 5 | Tetrahydrofuran (THF) | 88% | Optimal solvent from tested options | |

| 6 | Reaction Time | 1 hour | 80% | Incomplete reaction |

| 7 | 4 hours | 88% | Reaction goes to completion |

Chemical Reactivity and Mechanistic Investigations of 1 Octyn 4 Ol

Reaction Pathways of the Alkyne Moiety

The carbon-carbon triple bond in 1-octyn-4-ol is a site of high electron density, making it susceptible to a variety of addition and rearrangement reactions.

The alkyne group of this compound can undergo several types of addition reactions, transforming the triple bond into a double or single bond and allowing for the introduction of new functional groups.

Hydrogenation : The triple bond can be partially or fully reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) results in syn-addition of hydrogen, selectively producing the corresponding cis-alkene, (Z)-1-octen-4-ol. pressbooks.pub Complete reduction to the corresponding alkane, 4-octanol, can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas. rsc.org

Hydration : In the presence of a mercury(II) sulfate (B86663) catalyst in aqueous acid, alkynes undergo hydration. uomustansiriyah.edu.iq For an internal, unsymmetrical alkyne like this compound, this reaction would proceed to form a ketone. The initial addition of water across the triple bond forms an enol intermediate, which then rapidly tautomerizes to the more stable keto form. uomustansiriyah.edu.iq

Halogenation : Alkenes and alkynes readily undergo halogenation, where molecules like bromine (Br₂) or chlorine (Cl₂) add across the multiple bond. pressbooks.pub The reaction of this compound with one equivalent of a halogen would yield a dihaloalkene.

| Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-Octen-4-ol | pressbooks.pub |

| Complete Hydrogenation | H₂, Pd/C | 4-Octanol | |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Octan-4-one (via enol intermediate) | uomustansiriyah.edu.iq |

| Halogenation | Br₂ or Cl₂ | Dihalo-octene derivative | pressbooks.pub |

The "alkyne zipper" reaction is a powerful transformation that involves the isomerization of an internal alkyne to a terminal position along a carbon chain. wikipedia.org This reaction is particularly useful for taking advantage of the unique reactivity of terminal alkynes. The process requires a very strong base, famously potassium 1,3-diaminopropanide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.orgmdpi.com

The mechanism involves a sequence of deprotonation and protonation steps that effectively "walk" the triple bond along the hydrocarbon chain. wikipedia.org For an acetylenic alcohol like this compound, the reaction is driven towards the formation of a terminal alkyne, such as 7-octyn-1-ol. unit.no The reaction typically terminates when the triple bond reaches the end of the chain, forming a stable acetylide anion, which is then quenched during workup. wikipedia.org Studies on similar acetylenic alcohols have shown that this isomerization can proceed in high yield, providing a strategic method for remote functionalization. mdpi.comresearchgate.net

| Reaction | Typical Reagents | Potential Product from this compound | Key Feature | Reference |

|---|---|---|---|---|

| Alkyne Zipper Reaction | KAPA (Potassium 1,3-diaminopropanide) or NaAPA | 7-Octyn-1-ol | Moves internal triple bond to terminal position | wikipedia.orgmdpi.comunit.no |

While this compound itself is an internal alkyne, its isomerization via the alkyne zipper reaction to a terminal alkyne (7-octyn-1-ol) opens the door to a variety of powerful carbon-carbon bond-forming cross-coupling reactions. The most prominent of these is the Sonogashira cross-coupling reaction. unacademy.com

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide to form a new C(sp)-C(sp²) bond. unacademy.comrsc.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base like diethylamine (B46881) or triethylamine (B128534). unacademy.comrsc.org The terminal alkyne produced from this compound could thus be coupled with various functionalized aryl iodides or bromides to synthesize more complex molecules. rsc.org This two-step sequence of zipper reaction followed by Sonogashira coupling is an efficient strategy for producing conjugated arylalkadiynols and other complex structures. researchgate.net

| Reaction | Substrate | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | 7-Octyn-1-ol (from isomerization) + Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), CuI, Amine Base | Aryl/Vinyl-substituted alkynyl alcohol | unacademy.comrsc.org |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of this compound can act as a nucleophile or be targeted for substitution or oxidation, often while leaving the alkyne moiety intact under appropriate conditions.

The hydroxyl group is a poor leaving group. Therefore, nucleophilic substitution at the C4 position requires its conversion into a better leaving group. This can be achieved in two steps (e.g., conversion to a tosylate followed by substitution) or directly using specific reagents.

A common direct method is the reaction with thionyl chloride (SOCl₂) to form the corresponding alkyl chloride, 4-chloro-1-octyne. This reaction is often carried out in the presence of a base like triethylamine or pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct and prevent potential acid-catalyzed side reactions with the alkyne. Low temperatures are typically employed to minimize polymerization and other side reactions.

The secondary alcohol functional group in this compound can be oxidized to a ketone. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). vaia.com The product of this reaction would be 1-octyn-4-one.

The formation of a carboxylic acid from this compound does not occur through the direct oxidation of the secondary alcohol. Instead, it would require the oxidative cleavage of the carbon-carbon triple bond. This is a much harsher reaction, typically employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), which would break the alkyne bond to form two carboxylic acid fragments. vaia.comatamanchemicals.com Alternatively, if this compound were isomerized to a terminal primary alcohol (e.g., 7-octyn-1-ol), that primary alcohol could then be oxidized to a carboxylic acid using reagents like potassium dichromate in sulfuric acid or a two-step TEMPO/NaOCl followed by NaClO₂ oxidation. libretexts.orgnih.govlibretexts.org

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | SOCl₂, Triethylamine | 4-Chloro-1-octyne | |

| Oxidation of Secondary Alcohol | CrO₃, PCC | 1-Octyn-4-one | vaia.com |

| Oxidative Cleavage of Alkyne | KMnO₄ or O₃ | Carboxylic acid fragments | vaia.comatamanchemicals.com |

Mentioned Compounds

| Compound Name |

|---|

| (Z)-1-Octen-4-ol |

| 1,3-diaminopropane |

| This compound |

| 1-Octyn-4-one |

| 4-Chloro-1-octyne |

| 4-Octanol |

| 7-Octyn-1-ol |

| Bromine |

| Chlorine |

| Chromium trioxide |

| Copper(I) iodide |

| Diethylamine |

| Hydrochloric acid |

| Hydrogen |

| Mercury(II) sulfate |

| Octan-4-one |

| Ozone |

| Palladium on carbon |

| Potassium 1,3-diaminopropanide (KAPA) |

| Potassium dichromate |

| Potassium hydride |

| Potassium permanganate |

| Pyridine |

| Pyridinium chlorochromate (PCC) |

| Sodium hypochlorite (B82951) (NaOCl) |

| Sodium chlorite (B76162) (NaClO₂) |

| Sulfuric acid |

| TEMPO |

| Thionyl chloride (SOCl₂) |

| Triethylamine |

Reduction of the Hydroxyl Group

The reduction of the hydroxyl group in propargylic alcohols like this compound is a challenging transformation due to the potential for competing reactions at the alkyne functionality. However, specific reagents and conditions have been developed to achieve this conversion. One notable method involves the stereoselective reduction of acetylenic alcohols to trans-(E)-allylic alcohols using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al, or lithium aluminum hydride (LiAlH₄). This reaction, known as the Chan alkyne reduction, is particularly valuable for its high stereochemical control. alfa-chemistry.com The mechanism involves an initial reaction of the reducing agent with the hydroxyl group, followed by an intramolecular hydrogen transfer to the alkyne, leading to the formation of an alkenyl aluminum intermediate which upon workup yields the trans-allylic alcohol. alfa-chemistry.com

Another approach involves the protection of the alkyne moiety, for instance, by forming a hexacarbonyldicobalt complex. This complex stabilizes the propargylic cation generated upon dehydration or other reactions of the hydroxyl group, allowing for selective transformations. thieme-connect.com While this method is more commonly associated with dehydration, it highlights a strategy to modulate the reactivity of the hydroxyl group by engaging the alkyne.

Ether and Ester Formation

The hydroxyl group of this compound readily undergoes ether and ester formation, which are common strategies for protecting the alcohol functionality during multi-step syntheses. libretexts.org

Ether Formation: The formation of silyl (B83357) ethers is a widely used protection method. For instance, this compound can be converted to its tertiary-butyldimethylsilyl ether by reaction with tertiary-butyldimethylsilyl chloride. google.com Similarly, reaction with triethylsilyl chloride yields the corresponding triethylsilyl ether. google.com Another common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting the alcohol with dihydropyran in the presence of an acid catalyst. libretexts.org

Ester Formation: Esterification of this compound can be achieved using standard procedures. For example, reaction with benzoyl chloride in the presence of pyridine yields 4-benzoyloxy-1-octyne. google.com Acetic anhydride (B1165640) in pyridine can also be used to form the corresponding acetate (B1210297) ester. google.com These ester groups can be subsequently removed under basic conditions, for example, using potassium hydroxide (B78521) in methanol/water, to regenerate the alcohol. google.com

The following table summarizes common ether and ester derivatives of this compound and the reagents used for their synthesis.

| Derivative | Reagent(s) | Reference |

| This compound tertiary-butyldimethylsilyl ether | tertiary-butyldimethylsilyl chloride | google.com |

| This compound triethylsilyl ether | triethylsilyl chloride | google.com |

| 4-benzoyloxy-1-octyne | benzoyl chloride, pyridine | google.com |

| This compound acetate | acetic anhydride, pyridine | google.com |

Catalytic Transformations Utilizing this compound

This compound serves as a versatile substrate in a variety of catalytic transformations, leveraging the reactivity of both its alkyne and hydroxyl functional groups.

Transition Metal-Catalyzed Reactions

The terminal alkyne in this compound is a key feature for its participation in numerous transition metal-catalyzed reactions, particularly cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. atamanchemicals.com

Coupling Reactions: Terminal alkynes like this compound are suitable substrates for Sonogashira and Glaser couplings, which form new carbon-carbon bonds under mild conditions. atamanchemicals.com Gold catalysts, such as Ph₃PAuNTf₂, have been shown to be effective in catalyzing the reaction of terminal alkynes with various bis-nucleophiles. i-scholar.in However, in some gold-catalyzed reactions, the presence of a hydroxyl group in the alkyne substrate can be crucial for reactivity, as substrates lacking this group may fail to react. i-scholar.in Palladium and nickel complexes are also commonly used to catalyze the addition of thiols to alkynes, leading to vinyl sulfides. d-nb.info

Hydroamination and Hydroamidation: The addition of N-H bonds across the triple bond of alkynes, known as hydroamination, can be catalyzed by various transition metals. Ruthenium-catalyzed hydroamidations of alkynes proceed through the formation of a metal-hydride species, followed by insertion of the alkyne. acs.org

Isomerization Reactions: The position of the triple bond in an alkyne can be altered through isomerization reactions. The "alkyne zipper" reaction, often using potassium 3-aminopropylamide (KAPA), can isomerize an internal alkyne to a terminal alkyne. mdpi.com The hydroxyl group can direct the isomerization to the terminus remote from the alcohol. mdpi.com

The table below provides examples of transition metal-catalyzed reactions involving alkynes, which are applicable to this compound.

| Reaction Type | Catalyst Type | Product Type | Reference |

| Sonogashira/Glaser Coupling | Palladium/Copper | Coupled Alkynes | atamanchemicals.com |

| Hydroamination | Gold | Amines/Imines | i-scholar.in |

| Thiol Addition | Palladium/Nickel | Vinyl Sulfides | d-nb.info |

| Hydroamidation | Ruthenium | Enamides | acs.org |

| Alkyne Isomerization | Potassium 3-aminopropylamide (KAPA) | Isomerized Alkynes | mdpi.com |

Organocatalytic Applications

While transition metal catalysis dominates the field, organocatalysis, which uses small organic molecules as catalysts, offers a complementary and often more environmentally friendly approach. barc.gov.in The α,β-unsaturated aldehyde functionality, which can be derived from propargylic alcohols, is a versatile platform for various organocatalytic transformations, including aldol (B89426) condensations, cycloadditions, and conjugate additions. acs.org

In one specific example of substrate-selective catalysis, single-chain polymeric nanoparticles (SCPNs) incorporating copper catalysts were used for the coupling of various propargyl derivatives. These SCPNs selectively catalyzed the coupling of propargyl acetate in a mixture containing 1-octyn-3-ol (B1346985) and propargyl benzoate, without significant cross-coupling, demonstrating the potential for catalyst design to differentiate between similar substrates. mdpi.com

Mechanistic Insights into this compound Reactions

Elucidation of Reaction Intermediates

Understanding the intermediates formed during a reaction is crucial for elucidating its mechanism. libretexts.orgwordpress.com In reactions involving this compound, several types of reactive intermediates can be generated.

Carbocation Intermediates: In the presence of acid, the hydroxyl group of this compound can be protonated and leave as a water molecule, potentially forming a propargylic carbocation. The stability of this carbocation is a key factor in the reaction outcome. The formation of a hexacarbonyldicobalt complex with the alkyne can significantly stabilize an adjacent positive charge, facilitating reactions that proceed through such intermediates. thieme-connect.com

Carbanion Intermediates: The terminal alkyne proton of this compound is weakly acidic and can be removed by a strong base to form an acetylide anion, a type of carbanion. mdpi.com These carbanions are key intermediates in reactions like the alkyne zipper isomerization. mdpi.com

Alkenyl Aluminum Intermediates: As mentioned in the context of the Chan alkyne reduction, the reaction of this compound with Red-Al or LiAlH₄ proceeds through an alkenyl aluminum intermediate, which is then hydrolyzed to give the final trans-allylic alcohol. alfa-chemistry.com

Metal-Vinylidene and Metal-Vinyl Intermediates: In transition metal-catalyzed reactions, the alkyne can coordinate to the metal center in various ways. For example, in some ruthenium-catalyzed hydroamidations, the reaction is proposed to proceed through a vinylidene complex. acs.org In other cases, migratory insertion of the alkyne into a metal-hydride or metal-amine bond leads to a metal-vinyl intermediate, which then undergoes reductive elimination to form the final product. acs.org

Kinetic Studies and Reaction Rate Determination

The investigation into the chemical reactivity of this compound through kinetic studies provides valuable insights into reaction mechanisms and the factors influencing reaction rates. While detailed kinetic data for many reactions involving this compound are not extensively documented in publicly available literature, studies on closely related compounds and specific reactions of this compound itself offer a basis for understanding its kinetic behavior.

Hydrogenation Reactions

Kinetic studies on the hydrogenation of alkynols are crucial for controlling the selective formation of alkenes, which are valuable intermediates in organic synthesis. While specific kinetic data for the hydrogenation of this compound is limited, research on its structural isomer, 1-octyn-3-ol, provides significant insights.

In a study on the semi-hydrogenation of various alkynes catalyzed by a soluble palladium(II) chloride (PdCl₂) catalyst, the hydrogenation of 1-octyn-3-ol was investigated. csic.esacs.org The reaction demonstrated high efficiency and selectivity towards the corresponding alkene, 1-octen-3-ol (B46169). The kinetic profile of this reaction highlights the catalyst's activity and the reaction conditions' influence on the rate.

The study reported a turnover frequency (TOF₀) of greater than 25 s⁻¹ for the hydrogenation of 1-octyn-3-ol at 90 °C with a very low catalyst loading of 0.0002 mol% PdCl₂. csic.esacs.org This indicates a rapid conversion of the alkyne to the alkene under these conditions. Furthermore, the selectivity towards the alkene was reported to be greater than 96%. csic.esacs.org

Table 1: Kinetic Data for the Hydrogenation of 1-octyn-3-ol with PdCl₂ Catalyst

| Parameter | Value | Conditions |

|---|---|---|

| Substrate | 1-octyn-3-ol | - |

| Catalyst | PdCl₂ | 0.0002 mol% |

| Temperature | 90 °C | - |

| Pressure | 5 bar H₂ | - |

| Turnover Frequency (TOF₀) | > 25 s⁻¹ | - |

| Selectivity to Alkene | > 96% | >95% cis isomer |

Data sourced from The Journal of Organic Chemistry. csic.esacs.org

These findings suggest that the hydrogenation of the triple bond in a propargylic alcohol like 1-octyn-3-ol is a facile process with appropriate catalytic systems. The high turnover frequency points to an efficient catalytic cycle. It is reasonable to infer that this compound would exhibit similar reactivity under comparable catalytic hydrogenation conditions, although the precise reaction rates might differ due to the different position of the hydroxyl group.

Enzymatic Kinetic Resolution

Enzymatic reactions are another area where the kinetics of this compound have been explored, specifically in the context of kinetic resolution to separate its enantiomers. The enzymatic and chemical resolution of this compound has been reported, indicating that enzymes can selectively catalyze reactions of one enantiomer over the other. acs.orgnih.gov

Kinetic resolution relies on the difference in reaction rates for the two enantiomers with a chiral catalyst, in this case, a lipase. jocpr.com While specific rate constants (kR and kS) for the enzymatic resolution of this compound are not provided in the available literature, the successful resolution implies a significant difference between these rates. The general mechanism for lipase-catalyzed transesterification, a common method for kinetic resolution, follows a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate. researchgate.net

The rate of such reactions is influenced by several factors, including the type of lipase, the solvent, the temperature, and the acyl donor. researchgate.net For instance, in the kinetic resolution of a related compound, 1-octen-3-ol, the maximum resolution was achieved after 60 hours, indicating the timescale of such enzymatic processes. frontiersin.org This highlights that enzymatic reactions involving these types of alcohols are typically slower than the rapid catalytic hydrogenations.

The study of these enzymatic resolutions provides qualitative kinetic information, confirming that the chiral center in this compound allows for stereoselective transformations. A quantitative determination of the reaction rates and the enantiomeric ratio (E) would require more detailed experimental data, which is not currently available in the public domain.

Derivatives and Analogues of 1 Octyn 4 Ol: Synthesis and Functionalization

Synthesis of Substituted 1-Octyn-4-ol Derivatives

The synthesis of analogues of this compound can be systematically achieved by introducing substituents at various positions along its carbon chain. The most common approaches involve modifications at the carbinol carbon (C-4) or the terminal alkyne.

The introduction of alkyl or aryl groups at the C-4 position is typically accomplished through the reaction of an appropriate ketone with an ethynyl (B1212043) organometallic reagent. This general strategy allows for the construction of tertiary propargylic alcohols. For instance, the synthesis of 4-methyl-1-octyn-4-ol (B1599989), an alkyl-substituted analogue, can be achieved by reacting 2-hexanone (B1666271) with an acetylide, such as ethynylmagnesium bromide or lithium acetylide.

A documented example involves the synthesis of 4(RS)-4-methyl-1-octyn-4-ol, which serves as an intermediate in the preparation of more complex molecules. google.com The general approach for synthesizing such C-4 substituted analogues is outlined in the table below.

| Target Compound | Carbonyl Precursor | Acetylide Reagent | General Outcome |

| 4-Alkyl-1-octyn-4-ol | 2-Heptanone (or other alkyl pentyl ketone) | Lithium Acetylide or Ethynylmagnesium Bromide | Forms a tertiary alcohol with the desired alkyl group at C-4. |

| 4-Aryl-1-octyn-4-ol | Aryl pentyl ketone (e.g., 1-Phenyl-1-pentanone) | Lithium Acetylide or Ethynylmagnesium Bromide | Forms a tertiary alcohol with the desired aryl group at C-4. |

Halogenation of the this compound scaffold can be directed at either the terminal alkyne or the hydroxyl group. The synthesis of 1-iodo-1-octyn-4-ol, a halogenated derivative, can be achieved through the reaction of this compound with iodine in the presence of a suitable base or catalyst. ontosight.ai This reaction specifically functionalizes the terminal alkyne, making the compound a useful precursor for cross-coupling reactions.

Alternatively, the hydroxyl group can be substituted by a halogen. This conversion typically involves reacting the alcohol with hydrohalic acids (like HBr or HCl) or other halogenating agents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). This transforms the alcohol into an alkyl halide, altering its chemical reactivity significantly. libretexts.org

Functional Group Interconversions of this compound

The distinct reactivity of the alkyne and hydroxyl moieties allows for selective transformations, providing pathways to a variety of saturated and unsaturated alcohols, as well as carbonyl compounds.

The triple bond of this compound can be selectively reduced to either an alkene or an alkane, with stereochemical control being a key feature of these transformations.

Synthesis of (Z)-1-Octen-4-ol (cis-alkene) : The partial hydrogenation of the alkyne to a cis-alkene is commonly achieved using a poisoned catalyst, most notably Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). acs.org Other modern catalytic systems, such as those using soluble PdCl₂ or colloidal palladium nanoparticles, have also demonstrated high selectivity for this semi-hydrogenation. acs.orgrsc.org

Synthesis of (E)-1-Octen-4-ol (trans-alkene) : The reduction of the alkyne to a trans-alkene is accomplished through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. utexas.edu

Synthesis of 1-Octan-4-ol (alkane) : Complete reduction of the triple bond to an alkane is readily achieved by catalytic hydrogenation over transition metals like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. utexas.edunih.gov

The table below summarizes these key reductive transformations.

| Target Product | Reagents/Catalyst | Stereochemistry |

| (Z)-1-Octen-4-ol | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | syn-addition (cis) |

| (E)-1-Octen-4-ol | Na or Li, liquid NH₃ | anti-addition (trans) |

| 1-Octan-4-ol | H₂, Pd/C or PtO₂ | Complete saturation |

The secondary hydroxyl group at C-4 can undergo a range of modifications, including oxidation to a ketone or conversion into ethers and esters, which are often used as protecting groups in multi-step syntheses.

Oxidation to Ketone : The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-octyn-4-one. This transformation can be carried out using various oxidizing agents. A notable method effective for propargylic alcohols involves the use of sodium dichromate (Na₂Cr₂O₇) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. researchgate.net Other reagents like chromium trioxide-pyridine complex (Collins reagent) or Dess-Martin periodinane are also effective for this oxidation. uib.no

Ether and Ester Formation : The hydroxyl group can be converted into an ether or ester to protect it during subsequent reactions. For example, silyl (B83357) ethers are commonly formed. The reaction of this compound with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) yields this compound tert-butyldimethylsilyl ether. google.com This modification protects the alcohol, allowing for selective reactions at the alkyne terminus. Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative.

Design and Synthesis of Conjugates and Hybrid Molecules Containing this compound Scaffolds

The this compound framework serves as a valuable synthon for constructing more complex and biologically relevant molecules. Its terminal alkyne is particularly suited for carbon-carbon bond-forming reactions.

A significant application is in the synthesis of prostaglandin (B15479496) analogues. In a documented synthetic route, the tert-butyldimethylsilyl ether of this compound is first treated with n-butyl lithium to form the lithium acetylide. google.com This intermediate is then reacted with dimethylaluminum chloride to generate an organoaluminum reagent. Subsequent conjugate addition of this reagent to a methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate derivative yields a complex hybrid molecule, which is a precursor to prostaglandins (B1171923). google.com This synthesis showcases the integration of the C8 alkyne alcohol scaffold into a larger, multifunctional structure.

Furthermore, the terminal alkyne of this compound is an ideal functional group for modern coupling and conjugation chemistries. It can readily participate in:

Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, enabling the direct attachment of the octynol scaffold to aromatic or olefinic systems. acs.org

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific ligation of the this compound unit to molecules bearing an azide (B81097) group, forming a stable triazole linkage. atamanchemicals.comrsc.org This method is widely used in bioconjugation and materials science.

These synthetic strategies highlight the role of this compound and its derivatives as versatile platforms for the development of novel and intricate chemical entities.

Prostanoid Synthesis and Analogues Featuring this compound Derivatives

The synthesis of prostaglandins and their analogues frequently utilizes a convergent strategy wherein two main fragments, a cyclopentenone-based "upper side chain" and a "lower side chain," are coupled. Derivatives of this compound, and its close structural isomer 1-octyn-3-ol (B1346985), are pivotal starting materials for constructing the lower side chain, which ultimately forms the C13–C20 segment of the prostanoid structure. The chirality of the hydroxyl group at C-4 (or C-3 in the isomer) is critical as it corresponds to the C-15 hydroxyl group in the final prostaglandin, a key determinant of biological activity. Consequently, methods for obtaining enantiomerically pure octynol precursors, either through chemical or enzymatic resolution nih.govorgsyn.org, are a foundational step in these synthetic campaigns.

A common and powerful approach involves the 1,4-conjugate addition (Michael addition) of an organometallic derivative of the lower side chain to an electrophilic cyclopentenone ring. core.ac.ukresearchgate.net In this context, this compound derivatives are converted into various vinyl species that act as nucleophiles. The terminal alkyne of the protected octynol is strategically functionalized to create intermediates such as vinylstannanes, vinyliodides, or vinylalanes, which can then be transformed into organocuprates or vinyllithium (B1195746) reagents for the key coupling reaction. researchgate.netgoogle.comlibretexts.org

The synthesis of these crucial vinyl intermediates from protected octynol precursors is a well-established process. The choice of reaction dictates the resulting stereochemistry of the vinyl group, which is essential for establishing the natural trans configuration of the C13=C14 double bond in the target prostanoid. researchgate.netlibretexts.org For instance, the hydrostannation of a protected 1-octyn-3-ol with tributyltin hydride, initiated by AIBN, yields the corresponding E-vinylstannane. researchgate.net Alternatively, hydroalumination followed by iododealumination can produce a vinyl iodide. libretexts.org These intermediates are then used in the key coupling step. For example, an E-vinylstannane can be transmetalated with n-butyllithium and subsequently added to a cuprate (B13416276) salt to form a mixed organocuprate, which then undergoes a highly diastereoselective Michael addition to a protected cyclopentenone. researchgate.net This addition establishes the correct stereochemistry at positions C-8 and C-12 of the prostaglandin core. researchgate.net

The table below summarizes the transformation of protected octynol precursors into key vinyl intermediates used in prostanoid synthesis.

| Precursor | Protecting Group | Reagent(s) | Vinyl Intermediate | Reference(s) |

| 1-Octyn-3-ol | (2-(trimethylsilyl)ethoxymethyl) (SEM) | Tributyltin hydride (Bu₃SnH), AIBN | E-Vinylstannane | researchgate.net |

| 1-Octyn-3-ol | tert-Butyldimethylsilyl (TBS) | Catecholborane | Vinylborane | |

| 1-Octyn-3-ol | Not specified | Hydroalumination, then Iododealumination | Vinyl iodide | libretexts.org |

| 1-Octyn-3-ol | Triethylsilyl | Tri-n-butyltin hydride | Vinylstannane | google.com |

| This compound | Benzoyl | Not specified | Vinylstannyl derivative | google.com |

| 4,4-tetramethylene-1-octyn-3-ol | Trimethylsilyl (TMS) | Not specified | Not specified | google.com |

Following the successful coupling of the upper and lower side chains, the synthesis is completed through a series of deprotection steps and further functional group manipulations to reveal the final prostanoid analogue. core.ac.ukresearchgate.net This strategic use of this compound and its derivatives underscores their importance as versatile building blocks in the chemical synthesis of a wide array of complex and biologically significant prostanoids. nih.govcore.ac.uk

Advanced Spectroscopic and Analytical Research Applications of 1 Octyn 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 1-Octyn-4-ol. It provides insights into the carbon-hydrogen framework and the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For instance, the proton of the terminal alkyne (C≡C-H) typically appears as a distinct singlet or a narrow triplet, while the proton on the carbon bearing the hydroxyl group (CH-OH) shows a characteristic multiplet. orgsyn.orgorgsyn.org The signals for the other protons along the alkyl chain appear as multiplets. orgsyn.orgorgsyn.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The two carbons of the alkyne group (C≡C) have characteristic chemical shifts in the region of 70-90 ppm. orgsyn.orgorgsyn.org The carbon attached to the hydroxyl group (C-OH) also shows a distinct signal. orgsyn.orgorgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound orgsyn.orgorgsyn.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-1 (≡CH) | ~2.42 (d) | ~72.6 |

| C-2 (C≡) | - | ~85.1 |

| C-3 (CH-OH) | ~4.33 (m) | ~62.0 |

| C-4 (CH₂) | ~1.65 (m) | ~37.4 |

| C-5 (CH₂) | ~1.3-1.4 (m) | ~31.3 |

| C-6 (CH₂) | ~1.3-1.4 (m) | ~24.6 |

| C-7 (CH₂) | ~1.3-1.4 (m) | ~22.4 |

| C-8 (CH₃) | ~0.86 (t) | ~13.9 |

| OH | variable (broad) | - |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data presented in the table is based on reported values in CDCl₃.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons in this compound. COSY spectra reveal correlations between coupled protons, helping to trace the proton-proton networks within the molecule. HSQC spectra correlate each proton with its directly attached carbon, confirming the assignments made from 1D NMR spectra.

Since this compound is a chiral molecule, containing a stereocenter at the C-4 position, chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample. This is often achieved by using chiral solvating agents or chiral derivatizing agents. researchgate.netarkat-usa.org These agents interact with the enantiomers of this compound to form diastereomeric complexes or derivatives that exhibit separate signals in the NMR spectrum. researchgate.netarkat-usa.org The integration of these distinct signals allows for the quantification of each enantiomer and thus the determination of the enantiomeric excess. researchgate.netarkat-usa.org For example, chiral shift reagents like Eu(hfc)₃ can be used to separate the signals of the R and S enantiomers in the ¹H NMR spectrum. orgsyn.orgorgsyn.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. In the case of this compound, these techniques are particularly useful for confirming the presence of the hydroxyl (-OH) and alkyne (C≡C and ≡C-H) groups.

The IR spectrum of this compound shows a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3300-3400 cm⁻¹. orgsyn.orgorgsyn.org A sharp, weaker absorption for the ≡C-H stretch of the terminal alkyne appears around 3315 cm⁻¹. orgsyn.orgorgsyn.org The C≡C triple bond stretch is observed as a weak to medium absorption in the range of 2100-2200 cm⁻¹. orgsyn.orgorgsyn.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C≡C triple bond stretch gives a strong and sharp signal, making it easily identifiable. aip.org The symmetric nature of the triple bond vibration makes it particularly Raman active. aip.org

Table 2: Key IR Absorption Frequencies for this compound orgsyn.orgorgsyn.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch (broad) | ~3315 |

| Terminal Alkyne (≡C-H) | ≡C-H Stretch (sharp) | ~3315 |

| Alkyne (-C≡C-) | C≡C Stretch | ~2120 |

| Alkane (-CH₃, -CH₂-) | C-H Stretch | ~2860-2950 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₁₄O, the expected molecular weight is approximately 126.1962 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) may be observed, and common fragmentation pathways include the loss of a water molecule from the alcohol, cleavage of the C-C bonds adjacent to the alcohol, and other characteristic fragmentations of the alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used in the analysis of complex mixtures to identify and quantify the individual components. ijrap.net In research involving this compound, GC-MS can be used to monitor the progress of a reaction, assess the purity of a synthesized product, or identify this compound as a component in a complex sample, such as an essential oil or an industrial product. researchgate.netup.ac.za The retention time of this compound in the GC column provides a preliminary identification, which is then confirmed by the mass spectrum of the eluting compound. ijrap.netresearchgate.net

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

The separation, purification, and analysis of this compound and its derivatives are critically dependent on chromatographic techniques. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools in research applications, enabling the isolation of stereoisomers and the quantitative analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purification and analysis of this compound, particularly for resolving stereoisomers. Research has more commonly focused on its positional isomer, 1-octyn-3-ol (B1346985), and other related alkynols, but the methodologies are directly applicable to this compound.

Detailed Research Findings:

A primary application of HPLC is the separation of enantiomers, which is crucial for stereoselective synthesis and the study of chiral molecules. This is often achieved by converting the alcohol into diastereomeric esters, which can then be separated using normal-phase HPLC. For instance, diastereomeric esters of a related compound, 5-octyn-4-ol, have been successfully separated on a silica (B1680970) gel column. mdpi.comresearchgate.net This approach involves derivatization with a chiral agent, followed by chromatographic separation of the resulting diastereomers.

Another powerful method is direct chiral HPLC, which uses a chiral stationary phase (CSP) to resolve enantiomers without prior derivatization. For related propargylic alcohols, HPLC analysis using a Chiralcel OJ column has been documented, demonstrating the efficacy of polysaccharide-based CSPs for this class of compounds. oup.com Preparative column chromatography on silica gel is also a standard method for the purification of alkynols from reaction mixtures, often employing solvent systems like methanol/chloroform or hexane/ethyl acetate (B1210297). orgsyn.orgrsc.org

| Technique | Stationary Phase | Mobile Phase | Analyte Form | Purpose | Reference |

|---|---|---|---|---|---|

| Normal-Phase HPLC | Silica Gel | Hexane/Ethyl Acetate (20:1) | Diastereomeric MαNP esters of 5-octyn-4-ol | Separation of Diastereomers | mdpi.comresearchgate.net |

| Chiral HPLC | Chiralcel OJ | Hexane/2-Propanol (19:1) | Underivatized Alkynol | Enantiomeric Resolution Analysis | oup.com |

| Column Chromatography | Silica Gel | Methanol/Chloroform (2:98) | Derivatized 1-octyn-3-ol | Purification | rsc.org |

Gas Chromatography (GC)

Gas chromatography is extensively used for monitoring the progress of reactions involving alkynyl alcohols and for assessing the purity of the final products. Its high resolution and sensitivity make it ideal for analyzing volatile compounds like this compound.

Detailed Research Findings:

In synthetic organic chemistry, GC is often the method of choice for determining reaction completion. For example, the asymmetric reduction of 1-octyn-3-one (B3050644) to 1-octyn-3-ol was monitored by GC using an SE-30 capillary column. orgsyn.orgorgsyn.org This allows for real-time tracking of the disappearance of the starting material and the appearance of the product. orgsyn.orgorgsyn.org

Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for identifying and quantifying alkynols in complex mixtures, such as essential oils. Although direct analysis of this compound is not prominently featured, related compounds like 4-ethyl-1-octyn-3-ol (B1581820) have been identified in natural extracts using GC-MS, showcasing the technique's capability for structural elucidation. nih.govresearchgate.net The coupling of a mass spectrometer provides definitive identification based on the fragmentation patterns of the analyte.

| Technique | Stationary Phase (Column) | Carrier Gas | Application | Analyte | Reference |

|---|---|---|---|---|---|

| GC | SE-30 | Not Specified | Reaction Monitoring | 1-Octyn-3-one and 1-octyn-3-ol | orgsyn.orgorgsyn.org |

| GC-MS | DB-1 | Not Specified | Identification in Volatile Mixtures | 4-Ethyl-1-octyn-3-ol | researchgate.net |

| GC-MS | HP-1 | Helium | Separation and Identification | General Alkynols and other organics | medicalresearchjournal.org |

Theoretical and Computational Chemistry Studies of 1 Octyn 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-octyn-4-ol. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. DFT is employed to calculate a variety of molecular properties that are crucial for predicting reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. pcbiochemres.comresearchgate.net

For propargylic alcohols, the class of compounds to which this compound belongs, DFT calculations are used to understand their behavior in various chemical environments, such as their role as corrosion inhibitors. researchgate.net In such studies, calculations often model the interaction between the inhibitor molecule and a metal surface, revealing that the triple bond and the oxygen atom of the hydroxyl group are key sites for adsorption. researchgate.net The calculated electronic properties help to explain the efficiency of the inhibition. pcbiochemres.comresearchgate.net

Commonly used functionals for these types of calculations include B3LYP, often paired with basis sets like 6-31G(d) or larger sets for more accuracy. scispace.comulisboa.pt These calculations can provide valuable data on parameters such as ionization potential, electron affinity, and dipole moment, which collectively describe the molecule's reactivity profile. researchgate.net

Table 1: Representative Calculated Electronic Properties for Alkynols using DFT (Note: This table presents typical values for alkynols and related compounds to illustrate the data obtained from DFT calculations, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Typical Calculated Value (a.u.) | Significance |

|---|---|---|

| EHOMO | ~ -0.25 to -0.35 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ 0.05 to 0.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 0.30 to 0.50 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | ~ 1.5 to 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the physical behavior of this compound, from its preferred shapes to its interactions with other molecules over time.

Conformational Analysis

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures (conformers) and their relative energies. Due to the flexibility of its butyl side chain, this compound can exist in several conformations arising from rotation around its carbon-carbon single bonds. libretexts.org

The most stable conformers are typically those that minimize steric strain, where bulky groups are positioned far from each other. For a similar molecule, butane, the "anti" conformation (with methyl groups at a 180° dihedral angle) is the most stable, while the "gauche" conformation (60° dihedral angle) is slightly higher in energy due to steric hindrance. lumenlearning.com A similar analysis for this compound would involve examining the rotation around the C3-C4 and C4-C5 bonds to determine the lowest energy arrangements of the alkyl chain relative to the hydroxyl and alkynyl groups. Computational methods can map the potential energy surface as a function of these dihedral angles to identify energy minima corresponding to stable conformers. libretexts.orglumenlearning.com

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) group and the alkyne (C≡CH) group in this compound are both capable of participating in hydrogen bonding. numberanalytics.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the π-system of the triple bond can act as a weak hydrogen bond acceptor. numberanalytics.comfigshare.com

Molecular dynamics (MD) simulations can model the behavior of many this compound molecules in the liquid phase, revealing the complex network of intermolecular hydrogen bonds that form and break over time. pcbiochemres.comnih.gov Such simulations provide insights into the structure and dynamics of the liquid. Studies on related ether alcohols show that both intermolecular and intramolecular hydrogen bonds can be present, with intermolecular bonds between hydroxyl groups being the strongest. nih.govmdpi.com Theoretical calculations on the isomer 1-octyn-3-ol (B1346985) have shown that self-complexation via hydrogen bonding can lead to the formation of dimeric structures. arxiv.org

Table 2: Representative Hydrogen Bond Interaction Energies in Alcohols and Alkynes (Note: This table provides typical interaction energies for related systems to illustrate the strength of hydrogen bonds that this compound can form.)

| Interacting Groups | Type of Interaction | Typical Calculated Binding Energy (kcal/mol) |

|---|---|---|

| -OH --- OH- | Intermolecular H-bond | -3 to -7 |

| -OH --- O(H)- | Intermolecular H-bond | -3 to -7 |

| -OH --- (π)C≡C- | Intermolecular H-bond | -1 to -3 |

| C≡C-H --- OH- | Intermolecular H-bond | ~ -2 to -4 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. mdpi.comresearchgate.net

This analysis allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. scispace.comresearchgate.net For instance, the hydrogenation of the alkyne group in this compound can be modeled to understand its selectivity and kinetics. DFT studies on the hydrogenation of furfuryl alcohol and other unsaturated compounds have successfully elucidated reaction networks, identified rate-determining steps, and explained product distributions. ulisboa.ptacs.org

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.comacs.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactants and products. scispace.commdpi.com These detailed mechanistic insights are crucial for optimizing reaction conditions and designing new catalysts. chemrxiv.orgaip.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry offers a robust framework for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for the interpretation of experimental data, aiding in spectral assignment and providing insights into the molecule's geometric and electronic structure.

Methodology: The primary method for predicting spectroscopic parameters is Density Functional Theory (DFT). DFT calculations can determine the optimized geometry of this compound and then compute properties related to its response to magnetic and electric fields. For enhanced accuracy in predicting vibrational spectra, which are complicated by anharmonicity, methods like second-order vibrational perturbation theory (VPT2) are often employed. cpsjournals.orgacs.orgmdpi.com Such approaches have been successfully used to reproduce and explain the experimental NIR spectra of various alcohols, including the effects of conformational isomerism. acs.org

NMR Spectra Prediction: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. DFT calculations can predict these shifts by computing the magnetic shielding tensors for each atom in the optimized molecular structure. These predicted shifts can then be compared with experimental data to confirm structural assignments. While a dedicated study predicting the NMR spectrum of this compound is not prominent in the literature, the methodology is well-established. For instance, computational studies on other alcohols have shown that DFT methods can reproduce experimental chemical shifts with reasonable accuracy. researchgate.netacs.org Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational averaging, which can be modeled with more advanced computational techniques.

A hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for this compound is presented in Table 1.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes and does not represent actual published research data on this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CH) | 85.2 | 84.5 | 0.7 |

| C2 (C≡) | 71.5 | 70.9 | 0.6 |

| C3 (CH₂) | 28.9 | 29.5 | -0.6 |

| C4 (CH-OH) | 61.8 | 62.3 | -0.5 |

| C5 (CH₂) | 38.5 | 39.1 | -0.6 |

| C6 (CH₂) | 24.7 | 25.2 | -0.5 |

| C7 (CH₂) | 22.3 | 22.6 | -0.3 |

IR Spectra Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. Harmonic frequency calculations are standard, but for systems with hydrogen bonding and significant conformational flexibility like this compound, anharmonic calculations (e.g., using VPT2) are necessary to achieve good agreement with experimental spectra. cpsjournals.orgmdpi.com These calculations can identify the vibrational modes associated with specific functional groups, such as the O-H stretch, the C≡C stretch, and various bending and stretching modes of the alkyl chain. For example, studies on unsaturated alcohols like 2-methylallyl alcohol have successfully used anharmonic calculations to interpret the fine features of their IR spectra, including the effects of intramolecular interactions like O-H···π bonds. cpsjournals.org

Development of Force Fields for this compound and Related Systems

Molecular mechanics force fields are essential for performing large-scale simulations, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, of condensed-phase systems. These simulations can provide insights into the liquid structure, thermodynamic properties, and dynamic behavior of this compound. The accuracy of these simulations is critically dependent on the quality of the underlying force field.

Force Field Development: A force field consists of a potential energy function and a set of parameters that describe the interactions between atoms. For a molecule like this compound, the force field needs to accurately represent intramolecular terms (bond stretching, angle bending, torsions) and intermolecular terms (van der Waals and electrostatic interactions).

The development of a force field for this compound would typically involve:

Parameterization of Intramolecular Terms: Torsional parameters are particularly important for describing the conformational landscape. These are often derived by fitting to rotational energy profiles obtained from high-level quantum mechanical calculations.

Derivation of Atomic Charges: Partial atomic charges are crucial for describing electrostatic interactions, including hydrogen bonding. These are typically derived to fit the quantum mechanically calculated electrostatic potential.

Optimization of Non-bonded Parameters: Lennard-Jones parameters, which describe van der Waals interactions, are optimized by performing simulations of the pure liquid and fitting the calculated properties (e.g., density, heat of vaporization) to experimental data.

Relevant Force Fields: While a force field developed specifically for this compound is not documented, several general force fields for organic molecules can be applied. The OPLS (Optimized Potentials for Liquid Simulations) family of force fields is particularly relevant. The recently developed OPLS/2020 force field has been parameterized for a wide range of organic molecules, including unsaturated hydrocarbons, alcohols, and ethers. nih.govacs.org Crucially, this version includes parameters for alkynes for the first time, making it a suitable choice for simulating systems containing this compound. nih.govacs.org The development of OPLS/2020 involved fitting to experimental data for 60 different liquids to improve the accuracy of calculated liquid properties. nih.gov

The general applicability of force fields like OPLS, AMBER, and CHARMM allows for the simulation of a vast number of organic molecules. nih.govnih.gov The Sage small molecule force field, for example, improves upon previous versions by refitting Lennard-Jones parameters against condensed-phase mixture data and valence parameters against a larger quantum chemical database. mpg.de

A representative set of potential parameters that would be found in a force field for this compound is shown in Table 2. These parameters define the energy associated with the geometry and non-bonded interactions of the molecule.

Table 2: Representative Force Field Parameters for Simulating this compound This table is illustrative and provides examples of the types of parameters found in a force field like OPLS. Specific values are not from a published this compound parameter set.

| Parameter Type | Atom Types Involved | Value |

|---|---|---|

| Bond Stretching | ||

| Force Constant (kcal/mol/Ų) | C-C | 317 |

| C-O | 320 | |

| C≡C | 1200 | |

| Angle Bending | ||

| Force Constant (kcal/mol/rad²) | C-C-C | 58.4 |

| C-O-H | 55.0 | |

| C-C≡C | 80.0 | |

| Torsional (Dihedral) | ||

| Fourier Term V₁ (kcal/mol) | C-C-O-H | 0.5 |

| Fourier Term V₂ (kcal/mol) | C-C-C-C | 0.15 |

| Non-bonded (Lennard-Jones) | ||

| ε (kcal/mol) | O (hydroxyl) | 0.170 |

| σ (Å) | O (hydroxyl) | 3.07 |

| Partial Atomic Charge | ||

| Charge (e) | O (hydroxyl) | -0.683 |

The continuous development and refinement of these force fields are critical for advancing the accuracy and predictive power of molecular simulations for compounds like this compound and related systems.

Biological Activity and Interaction Mechanisms of 1 Octyn 4 Ol in Vitro Studies

Investigations into Enzyme-Catalyzed Reactions and Metabolic Pathways

The primary focus of enzymatic studies involving 1-octyn-4-ol has been on its resolution. Resolution is a process used to separate a racemic mixture (containing equal amounts of two enantiomers) into its individual, optically pure components. An early study demonstrated the successful enzymatic and chemical resolution of this compound. nih.gov

A key method for this biotransformation involves the use of fungal metabolism. nih.gov Specifically, research has pointed to the utility of the fungus Rhizopus for this purpose. nih.gov While detailed metabolic pathways for this compound are not extensively described, the use of Rhizopus arrhizus biomass has been established for the resolution of the related compound, racemic 1-octyn-3-ol (B1346985), highlighting the capability of this microbial system to act on acetylenic compounds. barc.gov.in Such enzyme-catalyzed reactions are valuable for producing specific enantiomers, which can serve as intermediates in the synthesis of complex bioactive molecules like prostaglandins (B1171923) and pheromones. nih.govbarc.gov.in

In Vitro Antimicrobial Activity and Mechanisms

Research into the direct antimicrobial properties of this compound is limited. However, studies on structurally related alkynols and alkenols provide insight into the potential activity of this class of compounds.

Antibacterial Effects (e.g., against Gram-positive and Gram-negative bacteria)

Specific data on the antibacterial activity of this compound is not widely available in the reviewed scientific literature. However, pilot studies on other alkynes have indicated potential antimicrobial properties. For instance, some synthetic conjugates of terminal alkynes have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govniscpr.res.in

Studies on the closely related compound, 1-octen-3-ol (B46169), have shown it possesses strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Its effect on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was found to be less potent. nih.gov The minimum inhibitory concentrations (MICs) for 1-octen-3-ol were reported to be 1.0 mg/mL for Gram-positive bacteria and 2.0 mg/mL for Gram-negative bacteria. nih.gov

Antifungal Activity and Inhibition of Fungal Growth

Direct in vitro antifungal studies specifically targeting this compound are not extensively documented. However, research on its structural analogs suggests potential efficacy. The related compound 1-octyn-3-ol is being investigated for its ability to control the growth of the fungus Fusarium verticillioides. acs.org

Furthermore, comprehensive studies on 1-octen-3-ol have demonstrated its ability to inhibit both fungal growth and spore germination. nih.gov For this compound, the concentration required for complete inhibition of fungal growth was 8.0 mg/mL, while complete inhibition of spore germination occurred at a lower concentration of 2.0 mg/mL. nih.gov

Membrane Permeability Alterations as a Mechanism of Action